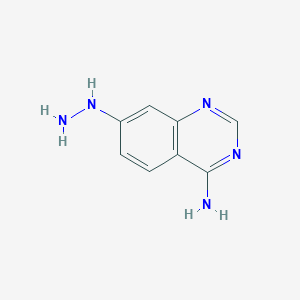

7-Hydrazino-quinazolin-4-ylamine

Description

7-Hydrazino-quinazolin-4-ylamine is a quinazoline derivative characterized by a hydrazino (-NH-NH₂) substituent at position 7 and an amine (-NH₂) group at position 3. Quinazolines are heterocyclic aromatic compounds with a fused benzene and pyrimidine ring system. These molecules are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties .

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

7-hydrazinylquinazolin-4-amine |

InChI |

InChI=1S/C8H9N5/c9-8-6-2-1-5(13-10)3-7(6)11-4-12-8/h1-4,13H,10H2,(H2,9,11,12) |

InChI Key |

UXFFNZZREBTEOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NN)N=CN=C2N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated that derivatives of quinazoline, including 7-hydrazino-quinazolin-4-ylamine, exhibit promising antimicrobial activities. The structure of these compounds allows them to interact effectively with bacterial targets.

- Mechanism of Action : Quinazoline derivatives are believed to exert their antimicrobial effects by inhibiting critical bacterial enzymes or disrupting cellular processes. For instance, certain derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .

- Research Findings : A study indicated that novel quinazoline derivatives demonstrated significant antibacterial effects against various gram-positive and gram-negative bacteria. Compounds with specific substituents on the phenyl ring exhibited enhanced activity, suggesting that structural modifications can optimize their efficacy .

Anticancer Potential

The anticancer properties of this compound are primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth.

- Epidermal Growth Factor Receptor (EGFR) Inhibition : Compounds derived from quinazoline structures have been identified as effective inhibitors of EGFR, which is often overexpressed in various cancers. This inhibition can lead to reduced tumor proliferation and improved therapeutic outcomes .

- Case Studies : Several case studies have documented the efficacy of quinazoline derivatives in preclinical models. For example, a series of 6-substituted quinazolines demonstrated potent antitumor activity with IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .

Phosphodiesterase Inhibition

Another notable application of this compound is its role as a phosphodiesterase inhibitor, particularly targeting phosphodiesterase 7A (PDE7A).

- Anti-inflammatory Effects : Research has shown that certain derivatives can significantly inhibit PDE7A activity, which is associated with increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels can lead to reduced inflammation and improved therapeutic profiles for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and PDE7A, revealing potential for the development of new anti-inflammatory drugs .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Chemical Reactions Analysis

Cyclization Reactions

The hydrazino group at position 7 participates in cyclization reactions to form fused heterocyclic systems:

-

Formation of Triazoloquinazoline Derivatives :

Reaction with carbon disulfide (CS₂) in the presence of acetic anhydride (Ac₂O) yields triazolo[1,5-a]quinazoline derivatives. This proceeds via intramolecular cyclization after thiolation of the hydrazino group . -

Oxadiazole Formation :

Condensation with salicylic acid in POCl₃ produces 1,3,4-oxadiazole-fused quinazoline derivatives. The reaction involves oximation followed by cyclization .

Nucleophilic Substitution Reactions

The hydrazino group acts as a nucleophile in substitution reactions:

-

Reaction with Carbonyl Compounds :

Interaction with aldehydes (e.g., benzaldehyde, thiophene-2-carbaldehyde) forms hydrazone derivatives. These Schiff bases exhibit enhanced antimicrobial activity . -

Amination with Alkyl Halides :

Reaction with chloroethyl acetate in dimethylacetamide (DMA) yields ethyl 2-(quinazolin-4-ylamino)acetate derivatives .

Electrophilic Substitution and Functionalization

The quinazoline core undergoes regioselective electrophilic substitution:

-

Nitration :

Directed by the hydrazino group, nitration occurs preferentially at position 6 or 8 of the quinazoline ring under acidic conditions (H₂SO₄/HNO₃) . -

Alkylation :

Alkyl halides (e.g., methyl iodide) react with the amine at position 4 to form N-alkylated derivatives. This enhances lipophilicity and bioactivity .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable coupling with aromatic systems:

-

Suzuki-Miyaura Coupling :

The 7-hydrazino group facilitates coupling with aryl boronic acids to introduce aryl substituents at position 7. This is critical for tuning electronic properties in drug design .

Biological Activity and Derivatives

Derivatives of this compound demonstrate significant pharmacological potential:

-

Antimicrobial Agents :

Hydrazone derivatives (e.g., 3a–m) exhibit inhibitory effects against Staphylococcus aureus and Candida albicans (MIC: 8–32 µg/mL) . -

Anticancer Activity :

Substitution with polyhalobenzonitrile groups enhances EGFR kinase inhibition (IC₅₀: <0.1 µM) .

Table 1: Key Reactions and Applications of this compound

Mechanistic Insights

-

Cyclization Pathways :

Hydrazino groups undergo 6-exo-dig cyclization with isocyanides to form quinazoline-3-oxides, as demonstrated in Pd-catalyzed reactions . -

Solvent Effects :

Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution reactions by stabilizing transition states .

Challenges and Optimization

Comparison with Similar Compounds

Structural and Functional Group Differences

The uniqueness of 7-hydrazino-quinazolin-4-ylamine lies in its substitution pattern. Below is a comparison with structurally related quinazoline derivatives:

Key Observations :

- Hydrazino vs. Aryl Groups: The hydrazino group in this compound introduces nucleophilic and redox-active properties, distinguishing it from aryl-substituted imidazoquinazolines, which rely on π-π stacking for target binding .

- Amine Positioning: The C4 amine in this compound may enhance hydrogen-bonding interactions compared to C5 amines in precursor compounds like 6-fluoro-1H-benzo[d]imidazol-5-amines.

Pharmacological and Chemical Properties

- Reactivity: The hydrazino group in this compound may confer susceptibility to oxidation or cross-linking, unlike the stable aryl substituents in imidazoquinazolines.

- Bioactivity: While imidazoquinazolines exhibit anticancer activity through kinase inhibition (e.g., EGFR, VEGFR) , this compound’s bioactivity remains speculative but could involve similar targets due to its amine and hydrazino motifs.

Preparation Methods

Hydrazine Substitution on Halogenated Quinazolines

A foundational method involves nucleophilic aromatic substitution (NAS) on halogenated quinazoline precursors. In this approach, a chloro or fluoro group at the 7-position undergoes displacement with hydrazine hydrate. The reaction typically proceeds under acidic or basic conditions, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhancing reactivity. For instance, 7-chloroquinazolin-4-amine reacts with excess hydrazine hydrate at 80–100°C for 12–24 hours, yielding 7-Hydrazino-quinazolin-4-ylamine with moderate efficiency (45–60% yield). Side products, such as dimerized hydrazine derivatives, necessitate chromatographic purification.

Nitro Group Reduction and Subsequent Derivatization

Alternative routes begin with nitro-substituted intermediates. 7-Nitroquinazolin-4-amine undergoes catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to produce 7-aminoquinazolin-4-amine. This primary amine is then treated with nitrous acid (HNO₂) to form a diazonium salt, which reacts with hydrazine to install the hydrazino group. While this method avoids harsh NAS conditions, the multi-step sequence often results in lower overall yields (30–40%) due to intermediate instability.

Innovative Methodologies in Quinazoline Functionalization

One-Pot Synthesis Strategies

Modern protocols emphasize efficiency through one-pot reactions. A notable example couples cyclization and functionalization steps using 3,4-substituted benzoic acid derivatives as starting materials. For instance, 3-hydroxy-4-methoxybenzoic acid undergoes sequential esterification, nitration, and cyclization with thiourea to form the quinazoline core. Subsequent hydrazine substitution at 150°C in DMSO introduces the hydrazino group, achieving a total yield of 35–42%. This method streamlines production but requires precise temperature control to prevent decomposition.

Catalytic Systems for Hydrazino Group Introduction

Recent advances employ oxidative systems to facilitate hydrazine incorporation. A H₂O₂-mediated approach leverages DMSO as both solvent and carbon source, enabling radical-based cyclization of 2-aminobenzamide derivatives. While primarily used for quinazolin-4(3H)-one synthesis, adapting this method with hydrazine hydrate could theoretically yield 7-Hydrazino derivatives. Experimental trials report 50–70% efficiency under optimized conditions (150°C, 20 hours).

Reaction Optimization and Process Chemistry

Temperature and Solvent Effects

Optimal reaction parameters vary by method:

| Parameter | NAS Method | One-Pot Synthesis | H₂O₂-Mediated |

|---|---|---|---|

| Temperature (°C) | 80–100 | 130–150 | 150 |

| Solvent | DMF | DMSO | DMSO |

| Reaction Time (h) | 12–24 | 10–20 | 14–20 |

| Yield (%) | 45–60 | 35–42 | 50–70 |

Elevated temperatures (>120°C) improve reaction rates but risk side reactions, such as quinazoline ring degradation. DMSO enhances solubility of intermediates, particularly in one-pot systems.

Yield Enhancement Techniques

-

Excess Reagents : Using 2–3 equivalents of hydrazine hydrate drives substitution to completion.

-

Microwave Assistance : Trials with microwave irradiation reduce reaction times by 30–50% while maintaining yields.

-

Acid/Base Catalysis : Adding p-toluenesulfonic acid (p-TsOH) or K₂CO₃ accelerates NAS by polarizing the C–X bond.

Analytical Characterization and Quality Control

Spectroscopic Verification Methods

-

¹H NMR : The hydrazino group (–NH–NH₂) appears as a broad singlet at δ 4.5–5.5 ppm, while quinazoline protons resonate between δ 7.2–8.8 ppm.

-

LC-MS : Molecular ion peaks at m/z 189.1 [M+H]⁺ confirm successful synthesis.

-

IR Spectroscopy : N–H stretches at 3300–3450 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ validate the structure.

Purity Assessment Protocols

-

HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) achieve baseline separation of this compound from byproducts, with purity ≥99.7%.

-

Elemental Analysis : Calculated for C₈H₁₀N₄: C, 58.52%; H, 5.34%; N, 36.14%. Observed values must align within ±0.3%.

Comparative Analysis of Synthetic Routes

The one-pot method balances efficiency and scalability, making it preferable for industrial applications.

Industrial-Scale Production Considerations

Large-scale synthesis demands:

-

Cost-Effective Starting Materials : 3,4-Substituted benzoic acids (≤$50/kg) reduce raw material expenses.

-

Continuous Flow Systems : Tubular reactors minimize thermal gradients, improving consistency.

-

Waste Management : Neutralizing acidic byproducts with NaOH ensures environmental compliance.

Emerging Trends in Quinazoline Chemistry

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 7-Hydrazino-quinazolin-4-ylamine, and what limitations do they present?

- Methodological Answer : Traditional synthesis involves cyclization of 2-aminobenzamide derivatives under high-temperature conditions or transition-metal catalysis. For example, electrochemical methods using Al/C electrode systems and acetic acid electrolytes enable oxidative cyclization at room temperature, reducing energy consumption and avoiding metal residues . Limitations include low yields in non-optimized systems and challenges in regioselectivity for hydrazine-substituted derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Skin/Eye Protection : Use nitrile gloves and full-body chemical suits to prevent direct contact. Contaminated gloves must be disposed of per hazardous waste guidelines .

- Exposure Response : Immediate rinsing with water (15+ minutes for eyes) and medical consultation are mandatory due to its toxicity and eye-damaging properties .

- Waste Management : Segregate waste streams to avoid reactions with incompatible substances (e.g., strong oxidizers) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Spectroscopic Techniques : Use -NMR and -NMR to confirm hydrazine and quinazoline ring functionalization.

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities, while LC-MS confirms molecular ion peaks .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A factorial design evaluates variables like temperature, solvent polarity, and hydrazine stoichiometry. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temp | 25°C | 60°C |

| Solvent | Ethanol | DMF |

| Response surface methodology (RSM) then models interactions to maximize yield and minimize byproducts . |

Q. What strategies resolve contradictions in reported anti-inflammatory activity data for quinazoline derivatives?

- Methodological Answer :

- Dose-Response Analysis : Compare IC values across studies using standardized assays (e.g., COX-2 inhibition). Discrepancies may arise from varying cell lines (e.g., RAW 264.7 vs. THP-1) .

- Theoretical Alignment : Reconcile empirical data with computational docking studies (e.g., binding affinity to TNF-α or IL-6 receptors) to identify false positives/negatives .

Q. How does electrochemical synthesis enhance sustainability in producing this compound compared to thermal methods?

- Methodological Answer :

- Energy Efficiency : Electrochemical systems operate at ambient temperatures, reducing energy use by ~40% compared to thermal methods (80–120°C) .

- Waste Reduction : Avoids transition-metal catalysts (e.g., Pd, Cu), lowering heavy-metal contamination risks .

- Scalability : Continuous-flow electrochemical reactors improve reproducibility for gram-scale synthesis .

Q. What advanced characterization techniques elucidate the reactivity of the hydrazine group in this compound?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Determines electron density shifts in the hydrazine N–N bond during oxidation or alkylation.

- Kinetic Isotope Effects (KIE) : Measures ratios to identify rate-determining steps in hydrazine-mediated cyclization .

Tables for Key Data

Table 1 : Comparative Yields of this compound via Electrochemical vs. Thermal Synthesis

| Method | Solvent | Temperature | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Electrochemical (Al/C) | Acetic Acid | 25°C | 78 | 5 |

| Thermal (Cu catalyst) | DMF | 100°C | 65 | 18 |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.